molecular formula C13H20 B14217855 1-(2-Ethynylpentyl)cyclohex-1-ene CAS No. 765906-99-8

1-(2-Ethynylpentyl)cyclohex-1-ene

Katalognummer: B14217855
CAS-Nummer: 765906-99-8
Molekulargewicht: 176.30 g/mol
InChI-Schlüssel: OJMCXRKBUUHGAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethynylpentyl)cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a 2-ethynylpentyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethynylpentyl)cyclohex-1-ene typically involves the alkylation of cyclohexene with a suitable ethynylpentyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Ethynylpentyl)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the ethynyl group to an ethyl group.

    Substitution: Halogenation reactions using halogens like bromine or chlorine can introduce halogen atoms into the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in carbon tetrachloride or chlorine gas.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of 1-(2-Ethylpentyl)cyclohex-1-ene.

    Substitution: Formation of halogenated cyclohexene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Ethynylpentyl)cyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(2-Ethynylpentyl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other cellular components, resulting in specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexene: A simple cycloalkene with a similar ring structure but without the ethynylpentyl substitution.

    1-Cyclohexene-1-carbonitrile: A cyclohexene derivative with a nitrile group.

    Cyclohexenone: A cyclohexene derivative with a ketone group.

Uniqueness

1-(2-Ethynylpentyl)cyclohex-1-ene is unique due to the presence of the ethynylpentyl group, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

765906-99-8

Molekularformel

C13H20

Molekulargewicht

176.30 g/mol

IUPAC-Name

1-(2-ethynylpentyl)cyclohexene

InChI

InChI=1S/C13H20/c1-3-8-12(4-2)11-13-9-6-5-7-10-13/h2,9,12H,3,5-8,10-11H2,1H3

InChI-Schlüssel

OJMCXRKBUUHGAL-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CC1=CCCCC1)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.